molecular formula C16H17ClN2 B14631432 2-methyl-N,N'-diphenylpropane-1,3-diimine;hydrochloride CAS No. 55066-11-0

2-methyl-N,N'-diphenylpropane-1,3-diimine;hydrochloride

Cat. No.: B14631432
CAS No.: 55066-11-0
M. Wt: 272.77 g/mol
InChI Key: RNPKFERCRIHSIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride typically involves the condensation of malonaldehyde with aniline derivatives under acidic conditions. The reaction is carried out in a solvent such as ethanol, and hydrochloric acid is used to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation reaction, but with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride has several scientific research applications:

    Chemistry: Used as a fluorescent dye in various chemical assays.

    Biology: Employed in fluorescence microscopy and imaging techniques.

    Medicine: Investigated for potential therapeutic applications due to its fluorescent properties.

    Industry: Utilized in the production of fluorescent materials and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful in fluorescence-based applications. The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to bind to specific molecules in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N,N’-diphenylpropane-1,3-diimine;hydrochloride is unique due to its specific fluorescent properties, which make it highly valuable in scientific research and industrial applications. Its ability to fluoresce under specific conditions sets it apart from other similar compounds .

Properties

CAS No.

55066-11-0

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

2-methyl-N,N'-diphenylpropane-1,3-diimine;hydrochloride

InChI

InChI=1S/C16H16N2.ClH/c1-14(12-17-15-8-4-2-5-9-15)13-18-16-10-6-3-7-11-16;/h2-14H,1H3;1H

InChI Key

RNPKFERCRIHSIK-UHFFFAOYSA-N

Canonical SMILES

CC(C=NC1=CC=CC=C1)C=NC2=CC=CC=C2.Cl

Origin of Product

United States

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